molecular formula C18H16N4O3S B2915548 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 681156-67-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2915548
CAS No.: 681156-67-2
M. Wt: 368.41
InChI Key: VDTWWQHGOLBYBV-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: is a complex organic compound that features a benzothiazole ring fused to a piperazine moiety, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. The nitrophenyl group is then introduced using nitration reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: : The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Alkylated or acylated piperazine derivatives.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone: has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antitubercular properties.

  • Medicine: : Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other benzothiazole derivatives and piperazine-based compounds. Similar compounds include:

  • Benzothiazole derivatives: : Used in various pharmaceuticals and agrochemicals.

  • Piperazine derivatives: : Employed in the treatment of parasitic infections and as intermediates in organic synthesis.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(13-5-7-14(8-6-13)22(24)25)20-9-11-21(12-10-20)18-19-15-3-1-2-4-16(15)26-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWWQHGOLBYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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